N1-Cyclopropylmethylpseudouridine
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Overview
Description
N1-Cyclopropylmethylpseudouridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropylmethylpseudouridine involves the chemical modification of pseudouridine.
Industrial Production Methods: the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropylmethylpseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nucleoside’s structure and functionality.
Reduction: This reaction can modify the nucleoside’s chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the nucleoside’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted nucleosides .
Scientific Research Applications
N1-Cyclopropylmethylpseudouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It is studied for its role in RNA modification and its effects on RNA stability and function.
Industry: It is used in the development of novel therapeutic agents and as a research tool in drug discovery
Mechanism of Action
N1-Cyclopropylmethylpseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Pseudouridine: A naturally occurring nucleoside involved in RNA modification.
N1-Methylpseudouridine: A methylated derivative of pseudouridine with enhanced stability and reduced immunogenicity.
5-Methylcytosine: A modified nucleoside used in synthetic mRNA to reduce immune response
Uniqueness: N1-Cyclopropylmethylpseudouridine is unique due to its cyclopropylmethyl group, which enhances its antitumor activity and stability compared to other nucleoside analogues .
Properties
Molecular Formula |
C13H18N2O6 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1 |
InChI Key |
GMXIJIMESYOESF-RRPPZXBKSA-N |
Isomeric SMILES |
C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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